Heptanenitrile, 7-(2,3-dihydroxypropoxy)-
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Overview
Description
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- is an organic compound with the molecular formula C10H19NO3 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a heptane chain, which is further substituted with a 2,3-dihydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of heptanenitrile, 7-(2,3-dihydroxypropoxy)- typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanenitrile, 7-(2,3-dihydroxypropoxy)- involves its interaction with molecular targets through its nitrile group. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various biological and chemical effects . The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Heptanenitrile: A simpler nitrile without the 2,3-dihydroxypropoxy group.
Hexyl cyanide: Another nitrile with a different alkyl chain length.
2-Hydroxypropanenitrile: A hydroxynitrile with a shorter carbon chain.
Uniqueness
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from simpler nitriles and enhances its utility in various applications.
Properties
CAS No. |
138594-19-1 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropoxy)heptanenitrile |
InChI |
InChI=1S/C10H19NO3/c11-6-4-2-1-3-5-7-14-9-10(13)8-12/h10,12-13H,1-5,7-9H2 |
InChI Key |
QYLFLUQAGDDLCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCC(CO)O)CCC#N |
Origin of Product |
United States |
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